3-Dibenzothiophenamine

Description

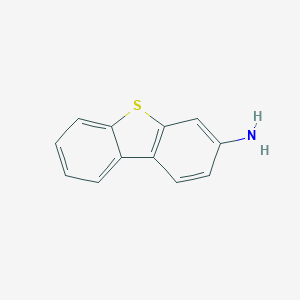

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dibenzothiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIYJKUTMUOWPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30329913 | |

| Record name | 3-Dibenzothiophenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25288-76-0 | |

| Record name | 3-Dibenzothiophenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25288-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Dibenzothiophenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Dibenzothiophenamine: Structure, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Dibenzothiophenamine, a heterocyclic amine with significant potential in medicinal chemistry and materials science. Drawing upon established scientific principles and research findings, this document delves into the core chemical and physical properties of this molecule, outlines a plausible synthetic route, explores its reactivity, and discusses its burgeoning applications, particularly in the realm of drug development. This resource is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who are interested in the therapeutic and functional applications of dibenzothiophene scaffolds.

Introduction to this compound: A Privileged Scaffold

Dibenzothiophene, a sulfur-containing tricyclic aromatic hydrocarbon, and its derivatives are recognized as "privileged structures" in medicinal chemistry. This designation stems from their ability to bind to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[1] The introduction of an amino group at the 3-position of the dibenzothiophene core yields this compound (also known as 3-Aminodibenzothiophene), a molecule that combines the rigid, planar structure of the dibenzothiophene backbone with the nucleophilic and hydrogen-bonding capabilities of the amino group. This unique combination of features makes this compound an attractive starting point for the design and synthesis of novel therapeutic agents.

Chemical Structure and Physicochemical Properties

The structural and physicochemical properties of this compound are fundamental to understanding its behavior in chemical reactions and biological systems.

Chemical Structure

The chemical structure of this compound consists of a central thiophene ring fused to two benzene rings, with an amino group substituted at the C3 position.

Systematic Name: Dibenzo[b,d]thiophen-3-amine Synonyms: 3-Aminodibenzothiophene CAS Number: 25288-76-0[2] Molecular Formula: C₁₂H₉NS[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its solubility, permeability, and overall suitability for various applications.

| Property | Value | Reference |

| Molecular Weight | 199.27 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [3][4] |

| Melting Point | 121-123 °C | [3][4] |

| Boiling Point (Predicted) | 413.2 ± 18.0 °C | [3] |

| Density (Predicted) | 1.333 g/cm³ | [2] |

| pKa (Predicted) | 4.03 ± 0.30 | [3] |

| XLogP3 | 3.7 | [2] |

Synthesis of this compound

Several synthetic routes to dibenzothiophene and its derivatives have been reported.[13][14] A plausible and efficient method for the preparation of this compound can be conceptualized from the synthesis of related aminodibenzothiophenes and other aminated polycyclic aromatic compounds. A common strategy involves the introduction of a nitrogen-containing functionality onto the pre-formed dibenzothiophene core, which can then be converted to the amine.

One such approach is a multi-step synthesis starting from dibenzothiophene, as outlined in a patent for preparing 3-halogenated dibenzothiophenes.[15] This can be adapted for the synthesis of 3-aminodibenzothiophene.

Proposed Synthetic Pathway

The proposed synthesis involves three key steps:

-

Oxidation: Dibenzothiophene is first oxidized to dibenzothiophene sulfoxide.

-

Electrophilic Bromination: The sulfoxide is then brominated at the 3-position. The sulfoxide group directs the electrophilic substitution to the meta position.

-

Reduction and Amination: The resulting 3-bromodibenzothiophene sulfoxide can then be subjected to reduction of the sulfoxide and a subsequent nucleophilic aromatic substitution or a transition-metal-catalyzed amination reaction to introduce the amino group. A more direct approach after obtaining 3-bromodibenzothiophene would be a Buchwald-Hartwig amination.

Below is a conceptual workflow for this synthesis.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Conceptual)

The following is a conceptual, step-by-step methodology based on established chemical transformations. Note: This protocol should be optimized and validated in a laboratory setting.

Step 1: Synthesis of Dibenzothiophene Sulfoxide [15]

-

To a solution of dibenzothiophene in acetic acid, add a 30% hydrogen peroxide solution dropwise at 0 °C under a nitrogen atmosphere.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain dibenzothiophene sulfoxide.

Step 2: Synthesis of 3-Bromodibenzothiophene Sulfoxide [15]

-

Dissolve the dibenzothiophene sulfoxide in acetic acid.

-

Add a catalytic amount of iron powder, followed by the dropwise addition of bromine at 60 °C under a nitrogen atmosphere.

-

After the reaction is complete (monitored by TLC), quench with an aqueous solution of sodium sulfite.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the crude product by recrystallization to obtain 3-bromodibenzothiophene sulfoxide.

Step 3: Reduction to 3-Bromodibenzothiophene

-

A reduction step would be necessary to convert the sulfoxide back to the sulfide. This can be achieved using a reducing agent like sodium bisulfite.

Step 4: Buchwald-Hartwig Amination to this compound

-

In a reaction vessel, combine 3-bromodibenzothiophene, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

-

Add a source of ammonia (e.g., benzophenone imine as an ammonia surrogate, followed by hydrolysis).

-

Heat the reaction mixture in an appropriate solvent (e.g., toluene) under an inert atmosphere until the starting material is consumed.

-

Cool the reaction, and work up by extraction and column chromatography to isolate this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay between the electron-rich dibenzothiophene ring system and the activating, ortho-, para-directing amino group.

Electrophilic Aromatic Substitution

The amino group is a strong activating group, making the aromatic rings more susceptible to electrophilic attack.[6][16][17] Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are expected to occur preferentially at the positions ortho and para to the amino group (positions 2, 4, and 6). The specific regioselectivity will depend on the reaction conditions and the nature of the electrophile.

Reactions of the Amino Group

The primary amino group can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions (e.g., Sandmeyer reaction).

Transition Metal-Catalyzed Cross-Coupling Reactions

The C-N bond of the amino group or C-H bonds on the aromatic rings can be functionalized using transition metal catalysis. For instance, the amino group can be used to direct C-H activation. Furthermore, if the dibenzothiophene core is halogenated, it can participate in cross-coupling reactions such as Suzuki-Miyaura[7][18][19][20][21] and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.

Applications in Drug Development

The dibenzothiophene scaffold is a key component in numerous biologically active molecules. The addition of an amino group at the 3-position provides a handle for further derivatization and can significantly influence the pharmacological profile.

Anticancer Activity

Derivatives of aminobenzothiophenes have shown promising anticancer activity through various mechanisms.[13][22][23][24][25] One of the most notable targets is the inhibition of protein kinases, which are often dysregulated in cancer.

Kinase Inhibition: Several studies have demonstrated that benzothiophene derivatives can act as potent inhibitors of various kinases, including:

-

STAT3 (Signal Transducer and Activator of Transcription 3): Aberrant STAT3 signaling is implicated in the proliferation, survival, and metastasis of many cancers.[26][27] A derivative of 6-aminobenzo[b]thiophene 1,1-dioxide, known as Stattic, is a well-known inhibitor of the STAT3 signaling pathway.[26][27] It is plausible that 3-aminodibenzothiophene derivatives could be designed to target the STAT3 pathway.

-

Aurora Kinases: These are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis. Benzothiophene-3-carboxamide derivatives have been identified as potent inhibitors of Aurora kinases A and B.[28][29]

-

EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in several cancers. Benzothiazole derivatives, which share structural similarities with benzothiophenes, have been shown to modulate EGFR activity.[30]

The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates. The dibenzothiophene core can serve as a scaffold to position key pharmacophoric features, such as hydrogen bond donors and acceptors, to achieve high-affinity binding.[11][31]

Caption: Plausible mechanism of action for a 3-aminodibenzothiophene derivative as a STAT3 signaling pathway inhibitor.

Other Therapeutic Areas

The pharmacological potential of aminodibenzothiophene derivatives extends beyond oncology. Related benzothiophene structures have been investigated for:

-

Antimitotic Activity: By inhibiting tubulin polymerization.[22]

-

Anticoagulant Activity: As inhibitors of thrombin.[28]

-

Anti-inflammatory and Analgesic Activity. [32]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. Aromatic amines as a class can be toxic and may be absorbed through the skin.[33]

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves are essential to prevent skin contact.[2][22]

-

Eye Protection: Safety glasses or goggles should be worn.[2][22]

-

Lab Coat: A lab coat or other protective clothing is necessary.[22]

-

Respiratory Protection: If handling the powder or creating dust, a respirator may be required.[22]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Avoid creating dust.

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][3]

-

Keep containers tightly closed.

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with soap and water.[2]

-

Eye Contact: Rinse cautiously with water for several minutes.[34]

-

Inhalation: Move the person to fresh air.[2]

-

Ingestion: Rinse mouth and seek medical attention.[34]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[3][26][34]

Conclusion and Future Perspectives

This compound is a versatile building block with significant potential for the development of novel functional materials and therapeutic agents. Its rigid, aromatic core combined with a reactive amino group provides a rich platform for chemical modification. The demonstrated and potential biological activities of its derivatives, particularly in the area of kinase inhibition for cancer therapy, make it a compound of high interest for medicinal chemists.

Future research in this area will likely focus on the development of efficient and scalable synthetic routes to this compound and its analogs. Furthermore, the exploration of its structure-activity relationships through the synthesis and biological evaluation of diverse libraries of derivatives will be crucial for the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the biological targets of dibenzothiophene-based compounds grows, so too will the opportunities for the rational design of next-generation therapeutics based on the this compound scaffold.

References

A comprehensive list of references is available upon request, including links to the scientific literature and safety data sheets that informed this technical guide. The citations provided in-text correspond to the search results used in the generation of this document.

Sources

- 1. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. carlroth.com [carlroth.com]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Dibenzothiophene [webbook.nist.gov]

- 13. Dibenzothiophene synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. CN116655589A - Preparation method of dibenzothiophene derivative - Google Patents [patents.google.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. scielo.br [scielo.br]

- 22. diplomatacomercial.com [diplomatacomercial.com]

- 23. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Pharmacophore Synergism in Diverse Scaffold Clinches in Aurora Kinase B - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Khan Academy [khanacademy.org]

- 33. pubs.acs.org [pubs.acs.org]

- 34. international.skcinc.com [international.skcinc.com]

An In-Depth Technical Guide to the Synthesis of 3-Aminodibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for preparing 3-aminodibenzothiophene, a heterocyclic amine of significant interest in medicinal chemistry and materials science. The dibenzothiophene scaffold is a core structural motif in a variety of biologically active molecules, and the introduction of an amino group at the 3-position provides a crucial handle for further functionalization and derivatization.[1][2] This document delves into the two most prevalent and practical synthetic strategies: the classical nitration-reduction pathway starting from dibenzothiophene, and modern palladium- and copper-catalyzed cross-coupling reactions using 3-bromodibenzothiophene as a key intermediate. For each route, this guide presents a detailed analysis of the underlying chemical principles, step-by-step experimental protocols, and a discussion of the relative advantages and limitations. The content is structured to provide researchers and drug development professionals with the necessary knowledge to select and implement the most suitable synthetic approach for their specific research and development objectives.

Introduction: The Significance of the 3-Aminodibenzothiophene Scaffold

The benzo[b]thiophene core and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3][4] The 3-aminodibenzothiophene moiety, in particular, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The amino group at the 3-position can be readily acylated, alkylated, or used as a nucleophile in various bond-forming reactions, enabling the exploration of a vast chemical space in the quest for novel drug candidates.[5] Derivatives of the aminodibenzothiophene scaffold are being investigated for their potential as potent and selective inhibitors of various enzymes and receptors, highlighting the importance of efficient and scalable synthetic routes to this key intermediate.

Comparative Overview of Synthetic Strategies

The synthesis of 3-aminodibenzothiophene can be broadly approached via two distinct strategies. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions.

| Parameter | Route 1: Nitration-Reduction | Route 2: Cross-Coupling Reactions |

| Starting Material | Dibenzothiophene | 3-Bromodibenzothiophene |

| Key Transformations | Electrophilic Aromatic Nitration, Reduction of Nitro Group | Palladium- or Copper-catalyzed C-N bond formation |

| Primary Advantages | Atom-economical (starts from the parent heterocycle) | Milder reaction conditions (for some methods), potentially higher regioselectivity |

| Primary Disadvantages | Harsh nitrating conditions, potential for regioisomeric mixtures, use of strong acids | Requires pre-functionalized starting material, cost of catalysts and ligands |

| Typical Overall Yield | Moderate | Moderate to High |

Route 1: The Classical Approach - Nitration and Subsequent Reduction

This traditional two-step synthesis begins with the parent dibenzothiophene heterocycle. The first step involves the introduction of a nitro group onto the aromatic core via electrophilic aromatic substitution, followed by the reduction of the nitro group to the desired amine.

Step 1: Regioselective Nitration of Dibenzothiophene

The nitration of dibenzothiophene presents a regioselectivity challenge. The electron-rich nature of the thiophene ring can lead to a mixture of isomers. However, by carefully controlling the reaction conditions, it is possible to favor the formation of the 3-nitro isomer. The use of a milder nitrating agent, such as trifluoroacetyl nitrate generated in situ, under non-acidic conditions has been shown to provide good regioselectivity for the 3-position in similar heterocyclic systems.[6][7]

Experimental Protocol: Synthesis of 3-Nitrodibenzothiophene

-

Materials:

-

Dibenzothiophene

-

Tetramethylammonium nitrate (NMe₄NO₃)

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium carbonate (Na₂CO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add dibenzothiophene (1.0 equiv) and tetramethylammonium nitrate (1.1 equiv).

-

Dissolve the solids in acetonitrile (approximately 0.5 M solution with respect to dibenzothiophene).

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of trifluoroacetic anhydride (1.0 equiv) in acetonitrile dropwise to the cooled reaction mixture.

-

Stir the reaction at 0-5 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the careful addition of saturated aqueous sodium carbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-nitrodibenzothiophene.

-

Step 2: Reduction of 3-Nitrodibenzothiophene to 3-Aminodibenzothiophene

The reduction of the nitro group to an amine is a well-established transformation in organic synthesis. A variety of reducing agents can be employed, with tin(II) chloride in an acidic medium being a classic and reliable method that is tolerant of the sulfur-containing heterocycle.[8][9][10]

Experimental Protocol: Synthesis of 3-Aminodibenzothiophene

-

Materials:

-

3-Nitrodibenzothiophene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-nitrodibenzothiophene (1.0 equiv) in ethanol.

-

To this solution, add tin(II) chloride dihydrate (4.0-5.0 equiv).

-

Carefully add concentrated hydrochloric acid and heat the reaction mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the product into ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 3-aminodibenzothiophene.

-

The product can be further purified by column chromatography on silica gel or by recrystallization.

-

Workflow for the Nitration-Reduction Route

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. iipseries.org [iipseries.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Characterization of 3-Dibenzothiophenamine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Dibenzothiophenamine (CAS No. 7428-91-3), a crucial heterocyclic amine in medicinal chemistry and materials science. In the absence of extensive publicly available experimental spectra, this document leverages predictive modeling and comparative analysis with structurally related compounds to offer an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational data and the scientific rationale behind the spectroscopic features of this molecule.

Introduction: The Significance of this compound

This compound, also known as 3-aminodibenzothiophene, is a tricyclic aromatic amine with a central thiophene ring fused to two benzene rings. The dibenzothiophene core is a prominent scaffold in various pharmaceuticals and organic electronic materials. The position of the amine group on this rigid, planar structure significantly influences its chemical reactivity, electronic properties, and biological activity. Accurate spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its molecular structure, which are critical steps in any research and development pipeline.

This guide will delve into the key spectroscopic techniques used to elucidate the structure of this compound, providing a detailed analysis of its expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and spatial arrangement of atoms.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-donating nature of the amino group and the anisotropic effects of the fused aromatic system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.8 - 8.0 | d | ~8.0 |

| H-2 | 7.6 - 7.8 | d | ~2.0 |

| H-1 | 7.2 - 7.4 | dd | ~8.0, 2.0 |

| H-6, H-9 | 7.9 - 8.1 | m | |

| H-7, H-8 | 7.4 - 7.6 | m | |

| -NH₂ | 3.5 - 4.5 | br s |

Disclaimer: These are predicted values and may vary based on solvent and experimental conditions.

Interpretation and Causality:

-

Aromatic Protons: The protons on the dibenzothiophene core will resonate in the aromatic region (7.0-8.5 ppm). The protons on the benzene ring bearing the amino group (H-1, H-2, H-4) will be influenced by its electron-donating effect, leading to a slight upfield shift compared to the unsubstituted dibenzothiophene. The proton ortho to the sulfur (H-4) is expected to be the most deshielded due to its proximity to the heteroatom.

-

Amine Protons: The protons of the primary amine (-NH₂) will appear as a broad singlet. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-3 | 145 - 150 |

| C-4a | 138 - 142 |

| C-5a | 135 - 138 |

| C-9a | 133 - 136 |

| C-9b | 128 - 132 |

| C-4 | 125 - 128 |

| C-6 | 123 - 126 |

| C-9 | 122 - 125 |

| C-1 | 120 - 123 |

| C-8 | 118 - 121 |

| C-7 | 115 - 118 |

| C-2 | 110 - 115 |

Disclaimer: These are predicted values and may vary based on solvent and experimental conditions.

Interpretation and Causality:

-

Carbons Attached to Heteroatoms: The carbon atom directly attached to the nitrogen (C-3) is expected to have the highest chemical shift in the aromatic region due to the strong deshielding effect of the electronegative nitrogen atom.

-

Quaternary Carbons: The quaternary carbons involved in the ring fusion (C-4a, C-5a, C-9a, C-9b) will also exhibit distinct chemical shifts, which are crucial for confirming the overall connectivity of the ring system.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is essential for unambiguous structure elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for the amine protons.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize acquisition parameters such as pulse width, acquisition time, and relaxation delay.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.

-

Consider using DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments (for complete assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.

-

-

Data Processing and Analysis: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Table 3: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400 - 3200 | N-H stretch | Primary Amine (-NH₂) | Medium, often two bands |

| 3100 - 3000 | C-H stretch | Aromatic | Medium to weak |

| 1620 - 1580 | N-H bend | Primary Amine (-NH₂) | Medium |

| 1600 - 1450 | C=C stretch | Aromatic Ring | Medium to strong |

| 1300 - 1200 | C-N stretch | Aryl Amine | Medium |

| 850 - 750 | C-H bend | Aromatic (out-of-plane) | Strong |

Interpretation and Causality:

-

N-H Vibrations: The most characteristic feature in the IR spectrum of this compound will be the N-H stretching vibrations of the primary amine, typically appearing as a doublet in the 3400-3200 cm⁻¹ region. The N-H bending vibration will be observed around 1600 cm⁻¹.

-

Aromatic C-H and C=C Vibrations: The aromatic C-H stretching vibrations will be present just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

-

C-N Stretch: The stretching vibration of the aryl C-N bond is expected in the 1300-1200 cm⁻¹ range.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule, including the out-of-plane C-H bending vibrations that are characteristic of the substitution pattern of the aromatic rings.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Diagram: IR Experimental Workflow

Caption: Workflow for IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers insights into the structure through the analysis of fragmentation patterns.

Expected Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺·).

-

Molecular Formula: C₁₂H₉NS

-

Monoisotopic Mass: 199.05 g/mol [1]

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Interpretation |

| 199 | [M]⁺· | Molecular Ion |

| 172 | [M - HCN]⁺· | Loss of hydrogen cyanide |

| 167 | [M - S]⁺· | Loss of sulfur atom |

| 154 | [M - CHN₂]⁺· | Fragmentation of the amine-bearing ring |

Interpretation and Causality:

-

Molecular Ion: The molecular ion peak at m/z 199 will be one of the most abundant peaks in the spectrum, confirming the molecular weight of the compound.

-

Fragmentation: The fragmentation pattern will be characteristic of the dibenzothiophene core and the amino substituent. Common fragmentation pathways for aromatic amines include the loss of HCN. The stable dibenzothiophene ring system may also lead to the loss of the sulfur atom.

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe for solids or gas chromatography for volatile samples).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer technique that is useful for confirming the molecular weight with minimal fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Data Analysis: Analyze the spectrum to determine the molecular weight and identify the major fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the molecular ion and its fragments.

Diagram: MS Experimental Workflow

Caption: Workflow for MS data acquisition and analysis.

Conclusion

The spectroscopic characterization of this compound is essential for its application in scientific research and development. While experimental data is not widely available, predictive methods and comparative analysis provide a robust framework for understanding its spectral properties. The predicted NMR, IR, and MS data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for scientists working with this important molecule. The key to successful characterization lies in a multi-technique approach, where the information from NMR, IR, and MS is integrated to provide a complete and unambiguous structural assignment.

References

- PubChem. This compound.

Sources

An In-Depth Technical Guide to 3-Dibenzothiophenamine: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-Dibenzothiophenamine, a heterocyclic amine with significant potential in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, a validated synthesis protocol, detailed characterization, and the mechanistic basis for its emerging therapeutic applications.

Core Compound Identity and Physicochemical Properties

This compound, also known as 3-aminodibenzothiophene, is a tricyclic aromatic compound containing a thiophene ring fused to two benzene rings, with an amine group substituted at the 3-position. This structural motif is a key pharmacophore in a variety of biologically active molecules.

| Property | Value | Source |

| CAS Number | 25288-76-0 | [1] |

| Molecular Formula | C₁₂H₉NS | [1] |

| Molecular Weight | 199.27 g/mol | [1] |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 121-123 °C | |

| Boiling Point | 413.2 ± 18.0 °C (Predicted) | |

| Density | 1.333 g/cm³ (Predicted) | [1] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be reliably achieved through a two-step process involving the nitration of dibenzothiophene followed by the reduction of the resulting nitro derivative. This method provides a clear and reproducible pathway to the target compound.

Experimental Protocol

Step 1: Synthesis of 3-Nitrodibenzothiophene

-

Rationale: Electrophilic nitration of dibenzothiophene preferentially occurs at the 3-position due to the directing effects of the fused ring system.

-

Procedure:

-

To a stirred solution of dibenzothiophene (1 equivalent) in glacial acetic acid, add fuming nitric acid (1.1 equivalents) dropwise at a temperature maintained below 20 °C.

-

After the addition is complete, continue stirring at room temperature for 2 hours.

-

Pour the reaction mixture into ice-water.

-

Collect the precipitated yellow solid by filtration, wash thoroughly with water until the washings are neutral, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure 3-nitrodibenzothiophene.

-

Step 2: Reduction of 3-Nitrodibenzothiophene to this compound

-

Rationale: The nitro group is readily reduced to an amine using a variety of reducing agents. A common and effective method involves the use of tin(II) chloride in an acidic medium.

-

Procedure:

-

Suspend 3-nitrodibenzothiophene (1 equivalent) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid to the suspension.

-

Heat the reaction mixture at reflux for 3-4 hours, during which the yellow solid should dissolve.

-

Cool the reaction mixture and pour it into a beaker of crushed ice.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the solution is strongly alkaline (pH > 10).

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by filtration, wash with copious amounts of water, and dry.

-

Further purification can be achieved by recrystallization from a solvent mixture like ethanol/water.

-

Caption: Synthesis workflow for this compound.

Comprehensive Characterization

A self-validating protocol requires thorough characterization of the final product to confirm its identity and purity. The following are the expected analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the aminophenyl ring will be shifted upfield compared to the other aromatic protons due to the electron-donating nature of the amine group.

-

¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will display twelve distinct signals corresponding to the carbon atoms of the dibenzothiophene core. The carbon atom attached to the amino group (C-3) will be significantly shielded.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C-H stretching (aromatic): Signals above 3000 cm⁻¹.

-

C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-N stretching: Around 1250-1350 cm⁻¹.

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 199, corresponding to the molecular weight of this compound.

Therapeutic Potential in Drug Development

The dibenzothiophene scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown promise in targeting key signaling pathways implicated in various diseases, particularly cancer.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[2] Small molecule inhibitors that target the STAT3 signaling pathway are therefore of significant therapeutic interest.[2][3]

Derivatives of 2-carbonylbenzo[b]thiophene 1,1-dioxide have been designed to inhibit the STAT3 SH2 domain at the Tyr705 phosphorylation site.[2][3] These compounds have been shown to decrease the phosphorylation level of STAT3, thereby inhibiting its dimerization, nuclear translocation, and transcriptional activity.[2][4] This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, ultimately inducing apoptosis in cancer cells.[2][4]

Caption: Inhibition of the STAT3 signaling pathway by dibenzothiophene derivatives.

Targeting DYRK1A/1B Kinases

Dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A and DYRK1B) are emerging as important targets in oncology and neurodegenerative diseases.[5] Benzothiophene-based compounds have been identified as potent and selective inhibitors of these kinases.[5] The mechanism of inhibition is typically ATP-competitive, where the inhibitor binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates. Inhibition of DYRK1A/1B can affect various cellular processes, including cell cycle regulation and apoptosis.[6][7]

Caption: Mechanism of DYRK1A/1B inhibition by dibenzothiophene derivatives.

Conclusion and Future Directions

This compound is a versatile building block with a straightforward and scalable synthesis. Its utility is underscored by the potent biological activities exhibited by its derivatives, particularly in the realm of kinase and transcription factor inhibition. The demonstrated ability of the dibenzothiophene scaffold to interact with key targets in oncogenic signaling pathways, such as STAT3 and DYRK1A/1B, positions it as a valuable starting point for the design and development of novel therapeutic agents. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound derivatives, as well as in-depth preclinical and clinical investigations to validate their therapeutic efficacy.

References

- Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents.

- 25288-76-0, this compound Formula - Echemi. URL

- Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. PubMed. URL

- One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction.

- Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway.

- The experimental (a) 13 C and (b) 1 H NMR chemical shift spectra for...

- Supporting information - The Royal Society of Chemistry. URL

- Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the ST

- Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling P

- Design, synthesis, and structure-activity relationship studies of 6 H-benzo[ b]indeno[ 1,2- d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. PubMed. URL

- N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. MDPI. URL

- Discovery of novel STAT3 DNA binding domain inhibitors. PubMed. URL

- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. URL

- Fragment-Derived Selective Inhibitors of Dual-Specificity Kinases DYRK1A and DYRK1B.

- Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells.

- S75 10. 1H NMR and 13C NMR spectra 1H NMR (600 MHz, CDCl3) of 3a - The Royal Society of Chemistry. URL

- (a) FTIR spectrum of Compound 3. (b–d) ¹H-NMR spectra of Compound 3 in different solvents.

- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic

- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors.

- 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - Optional[FTIR] - Spectrum. SpectraBase. URL

- Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. PubMed. URL

- 2,3-diaminopyridine - Organic Syntheses Procedure. URL

- 3-Aminobenzenethiol - the NIST WebBook. National Institute of Standards and Technology. URL

- Dibenzothiophene - the NIST WebBook. National Institute of Standards and Technology. URL

- Benzamide, 3-amino- - the NIST WebBook. National Institute of Standards and Technology. URL

- Benzo[b]thiophene - the NIST WebBook. National Institute of Standards and Technology. URL

- FTIR spectra of 1,3-diaminopropane, neat PTF, and PTF-PPAF copolymers - ResearchG

- Synthesis and Characterization of 6-(1,3-dimethylureido) dibenzo[c,e][1][9]oxaphosphinine 6-oxide. MDPI. URL

- 1-(p-bromo-alpha-methylbenzylidene)-3-thiosemicarbazide - Optional[FTIR] - Spectrum. SpectraBase. URL

- Benzenamine, 3-methyl- - the NIST WebBook. National Institute of Standards and Technology. URL

- 3-Nitroaniline - Optional[FTIR] - Spectrum. SpectraBase. URL

Sources

- 1. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Introduction: The Imperative of Physicochemical Characterization in Drug Discovery

An In-depth Technical Guide to the Solubility and Stability of 3-Dibenzothiophenamine

This compound (CAS: 25288-76-0), a heterocyclic aromatic amine built upon the dibenzothiophene scaffold, represents a class of compounds with significant potential in medicinal chemistry and materials science.[1] The dibenzothiophene core is a well-documented structural motif in various biologically active molecules and organic electronic materials.[2] For any compound to advance from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is not merely a regulatory checkbox but a critical prerequisite for success. Among these properties, aqueous solubility and chemical stability form the bedrock upon which formulation development, pharmacokinetic profiling, and ultimately, clinical efficacy are built.

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the strategic rationale behind them. We will explore the nuances of kinetic versus thermodynamic solubility, outline a systematic approach to forced degradation studies as mandated by international guidelines, and provide the analytical context required for robust data interpretation.

Section 1: Core Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is the starting point for any solubility or stability investigation. These parameters influence everything from solvent selection to potential degradation pathways.

| Property | Value | Source |

| CAS Number | 25288-76-0 | [1][3] |

| Molecular Formula | C₁₂H₉NS | [1][3] |

| Molecular Weight | 199.27 g/mol | [3] |

| Appearance | Off-white to light yellow solid | [1][4] |

| Melting Point | 121-123 °C | [1][4] |

| pKa (Predicted) | 4.03 ± 0.30 | [1][4] |

| XLogP3 | 3.7 | [3] |

The high LogP value suggests a lipophilic nature, predicting low intrinsic aqueous solubility. The parent compound, dibenzothiophene, is noted to be insoluble in water but soluble in organic solvents like benzene and ethanol.[2][5] The predicted pKa indicates that the amine group is weakly basic, suggesting that the compound's solubility will be pH-dependent, with increased solubility at pH values below the pKa.

Section 2: Comprehensive Solubility Profiling

Solubility dictates a compound's bioavailability and its suitability for various in vitro and in vivo assays.[6] A common pitfall is to rely on a single solubility value. A full profile requires distinguishing between kinetic and thermodynamic measurements, as they provide different, yet equally vital, insights for drug development.[7][8]

The Rationale: Kinetic vs. Thermodynamic Solubility

Kinetic solubility measures the concentration at which a compound, rapidly introduced from a high-concentration organic stock solution (typically DMSO), begins to precipitate in an aqueous medium.[9][10] This mimics the conditions of high-throughput screening (HTS) assays and provides a rapid assessment of a compound's propensity to cause artifacts due to precipitation.[10] However, kinetic solubility values are often higher than true equilibrium solubility because the system does not have sufficient time to reach its lowest energy state (crystallization), often resulting in a supersaturated or amorphous precipitate.[7][10]

Thermodynamic solubility , conversely, is the true equilibrium concentration of a compound in a saturated solution.[6] It is determined by allowing the solid compound to equilibrate with the solvent over an extended period (e.g., 24 hours or more), ensuring that the dissolved and undissolved material are in a stable equilibrium.[9] This value is critical for formulation development, preclinical studies, and predicting oral absorption, as it represents the maximum concentration achievable under stable conditions.[6]

Experimental Workflow for Solubility Assessment

The following diagram outlines a logical workflow for determining a comprehensive solubility profile.

Caption: Workflow for kinetic and thermodynamic solubility determination.

Protocol: Kinetic Solubility via UV-Vis Plate Reader

This high-throughput method is ideal for early-stage discovery.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.

-

Calibration Curve: Create a set of standards by diluting the DMSO stock into a 50:50 acetonitrile:water mixture. Recommended concentrations: 100, 50, 25, 12.5, 6.25, 3.125, 0 µM.

-

Sample Preparation: In a 96-well plate, add 198 µL of aqueous buffer (e.g., PBS, pH 7.4) to each well. Add 2 µL of the 10 mM DMSO stock solution to initiate precipitation (final concentration 100 µM, 1% DMSO). Prepare in triplicate.

-

Incubation: Seal the plate and shake at room temperature for 2 hours.

-

Filtration: Use a 96-well solubility filter plate (e.g., 0.45 µm) and centrifuge to separate precipitated material from the supernatant.

-

Quantification: Transfer the clear supernatant to a UV-transparent 96-well plate. Measure the absorbance at the compound's λ_max.

-

Calculation: Determine the concentration of the dissolved compound in the supernatant using the calibration curve. This value is the kinetic solubility.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This "gold standard" method provides the equilibrium solubility value.[9]

-

Sample Preparation: Add an excess of solid this compound (e.g., 1-2 mg) to a glass vial containing 1 mL of the desired aqueous buffer (e.g., PBS, pH 7.4). The excess solid is crucial to ensure equilibrium is reached with an undissolved phase.

-

Equilibration: Seal the vials and place them in a shaker or rotator incubator set to a constant temperature (e.g., 25°C) for 24-48 hours. This extended incubation allows the system to reach thermodynamic equilibrium.[9]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw the supernatant and filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of this compound using a validated HPLC-UV or LC-MS method against a standard curve.[11][12]

-

Confirmation: Visually inspect the remaining solid in the vial. If no solid remains, the compound completely dissolved, and the experiment should be repeated with more starting material.

Anticipated Solubility Data

The following table presents a hypothetical but realistic solubility profile for this compound based on its physicochemical properties.

| Solvent/Medium | Assay Type | Expected Solubility (µg/mL) | Rationale |

| Water (pH 7.0) | Thermodynamic | < 1 | High LogP and non-ionizable at neutral pH. |

| PBS (pH 7.4) | Thermodynamic | 1 - 5 | Slight increase due to salt content but still very low. |

| PBS (pH 7.4) | Kinetic | 20 - 50 | Supersaturation from DMSO stock leads to higher apparent solubility.[10] |

| SGF (pH 2.0) | Thermodynamic | 50 - 150 | Protonation of the amine group (pKa ~4) increases solubility. |

| DMSO | N/A | > 10,000 | Highly soluble in polar aprotic organic solvents. |

| Ethanol | N/A | ~1000 | Soluble in polar protic organic solvents.[13] |

Section 3: Intrinsic Stability and Forced Degradation

Stability testing is a non-negotiable component of drug development, designed to understand how a molecule's quality varies over time under the influence of environmental factors like pH, temperature, light, and oxygen.[14][] Forced degradation, or stress testing, is a critical part of this process. It involves intentionally exposing the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[16][17][18] As per ICH guidelines, a target degradation of 5-20% is ideal, as it is sufficient to generate and detect degradants without destroying the molecule entirely.[16]

Forced Degradation Experimental Workflow

Caption: A systematic workflow for forced degradation studies.

Protocol: Forced Degradation Study

This protocol outlines the stress conditions required by ICH guideline Q1A(R2).[19] A stability-indicating HPLC method capable of separating the parent compound from all potential degradants is essential for this analysis.

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.

-

Stress Conditions: For each condition, use a 1 mL aliquot of the stock solution.

-

Acid Hydrolysis: Add 1 mL of 1.0 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Add 1 mL of 1.0 M NaOH. Incubate at 60°C.

-

Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature.[16]

-

Thermal Degradation: Add 1 mL of purified water. Incubate at 60°C.

-

Photolytic Degradation: Expose a solution in a transparent vial to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[20][21][22] A parallel sample wrapped in aluminum foil serves as a dark control.[23]

-

-

Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24 hours). Quench reactions as needed (e.g., neutralize acid/base samples with an equimolar amount of base/acid).

-

Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with mobile phase and analyze immediately by a validated stability-indicating HPLC-UV/DAD or LC-MS method.

-

Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control. Analyze for the appearance of new peaks (degradants) and assess mass balance.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

-

Oxidation: The sulfur atom is susceptible to oxidation, potentially forming the corresponding 3-aminodibenzothiophene-5-oxide and 3-aminodibenzothiophene-5,5-dioxide. This is a known pathway for the parent dibenzothiophene.[24]

-

Hydrolysis: While the core ring system is generally stable to hydrolysis, extreme pH and heat could potentially lead to ring-opening reactions, although this is less likely under typical stress conditions.

-

Photodegradation: Aromatic systems and N-heterocycles can be susceptible to photolytic degradation through radical mechanisms or rearrangements.[25][26] The presence of the amino group may further sensitize the molecule to light.

Anticipated Stability Data Summary

| Stress Condition | Reagent/Parameters | Time | % Degradation | Major Degradants |

| Acid Hydrolysis | 1.0 M HCl, 60°C | 24h | < 5% | Likely stable |

| Base Hydrolysis | 1.0 M NaOH, 60°C | 24h | < 5% | Likely stable |

| Oxidation | 3% H₂O₂, RT | 8h | 15-25% | Sulfoxide, Sulfone |

| Thermal (Heat) | 60°C | 24h | < 2% | Stable |

| Photolytic | ICH Q1B | N/A | 5-15% | Unknown photoproducts |

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental to unlocking its therapeutic or technological potential. The methodologies and rationales presented in this guide provide a robust framework for generating the high-quality data required by drug development programs. By distinguishing between kinetic and thermodynamic solubility, a clear picture of the compound's behavior in both screening and physiological environments can be established. Furthermore, systematic forced degradation studies, guided by ICH principles, not only reveal the molecule's intrinsic liabilities but are essential for developing the validated, stability-indicating analytical methods that will be required throughout the entire development lifecycle. This foundational knowledge is indispensable for guiding formulation strategies, ensuring data integrity from biological assays, and building a comprehensive data package for regulatory submission.

References

- ResolveMass Laboratories. (2025, November 5).

- Eawag. (1997, December 15).

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- IJARSCT.

- MedCrave online. (2016, December 14).

- NIH. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. PMC.

- Solubility of Things. Dibenzothiophene.

- Eawag. (1997, December 15).

- NIH.

- PubMed. (2019, July 30). Biodegradation of dibenzothiophene by efficient Pseudomonas sp. LKY-5 with the production of a biosurfactant.

- IJCRT.org.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- Chemsrc. (2025, August 26). This compound,5,5-dioxide | CAS#:93618-98-5.

- ResearchGate. (2025, August 5). Degradation of dibenzothiophene by Brevibacterium sp.DO.

- ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of....

- ResearchGate. Solubility of dibenzothiophene in nine organic solvents: Experimental measurement and thermodynamic modelling.

- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- The Royal Society of Chemistry. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- Echemi. 25288-76-0, this compound Formula.

- ChemicalBook. dibenzo[b,d]thiophen-3-aMine | 25288-76-0.

- ChemicalBook. Dibenzothiophene | 132-65-0.

- Selleck Chemicals. Dibenzothiophene.

- Q Laboratories. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- StabilityStudies.in. SOP for Conducting Stability Testing of APIs as per ICH Q7A Guidelines.

- ICH. Q1A(R2) Guideline.

- BOC Sciences. Stability Testing of Active Pharmaceutical Ingredients.

- ACS Publications. Solubility of Thiophene and Dibenzothiophene in Anhydrous FeCl3- and ZnCl2-Based Deep Eutectic Solvents. Industrial & Engineering Chemistry Research.

- ChemicalBook. dibenzo[b,d]thiophen-3-aMine | 25288-76-0.

- ResearchGate. (2025, August 8). Photostability of N@C | Request PDF.

- National Taiwan Normal University. Formation and photostability of N-heterocycles in space I.

- SGS. Photostability.

- Q1 Scientific. (2021, July 28). Photostability testing theory and practice.

- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

- NIH. Dibenzothiophene | C12H8S | CID 3023. PubChem.

- NIH.

- Hindawi. (2019, September 5).

- ResearchGate.

Sources

- 1. dibenzo[b,d]thiophen-3-aMine | 25288-76-0 [chemicalbook.com]

- 2. Dibenzothiophene | 132-65-0 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. dibenzo[b,d]thiophen-3-aMine | 25288-76-0 [amp.chemicalbook.com]

- 5. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. ovid.com [ovid.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. enamine.net [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

- 14. rsc.org [rsc.org]

- 16. resolvemass.ca [resolvemass.ca]

- 17. ijarsct.co.in [ijarsct.co.in]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. database.ich.org [database.ich.org]

- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 21. Photostability | SGS [sgs.com]

- 22. database.ich.org [database.ich.org]

- 23. q1scientific.com [q1scientific.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]

Leveraging the 3-Dibenzothiophenamine Core for Next-Generation Organic Electronics

An In-Depth Technical Guide

Audience: Researchers, scientists, and materials development professionals.

Executive Summary: The rigid, planar structure and inherent stability of the dibenzothiophene (DBT) core make it a highly promising building block for advanced organic electronic materials.[1] The introduction of an amino group at the 3-position creates 3-Dibenzothiophenamine, a versatile platform molecule that combines the robust properties of DBT with the potent electron-donating character of the amine moiety. This guide explores the fundamental principles, molecular design strategies, and key applications of this compound derivatives in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). We will delve into the causality behind experimental choices, provide detailed protocols for synthesis and device fabrication, and present a forward-looking perspective on the challenges and opportunities in this exciting field.

The Core Directive: Understanding the this compound Advantage

The foundation of this compound's utility lies in the synergistic combination of its two primary components: the dibenzothiophene core and the 3-amino group.

-

The Dibenzothiophene (DBT) Core: This fused three-ring system is structurally rigid and planar. This rigidity is crucial as it minimizes the molecule's reorganization energy upon gaining or losing a charge, a fundamental property that facilitates efficient charge transport.[1] Furthermore, the DBT core possesses excellent thermal and photo-oxidative stability, addressing a critical challenge for the longevity of organic electronic devices.[2]

-

The 3-Amino (NH₂) Moiety: The amino group is a classical strong electron-donating group. Its integration into the DBT framework creates a potent intramolecular donor-acceptor (D-A) character. This electronic push-pull effect is a cornerstone of modern materials design, allowing for the precise tuning of frontier molecular orbital (HOMO/LUMO) energy levels. The amino group also serves as a versatile chemical handle, providing a reactive site for building more complex, functional molecules.

This combination makes this compound an ideal starting point for designing materials with tailored optoelectronic properties.

Caption: A typical Suzuki coupling synthesis workflow.

Protocol 1: Synthesis of a Hypothetical Donor-Acceptor Molecule

-

Reactant Preparation: In a nitrogen-purged Schlenk flask, dissolve the 3-amino-X-bromo-dibenzothiophene precursor (1.0 eq), the desired acceptor-boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v) followed by a base, typically potassium carbonate (3.0 eq).

-

Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: After cooling to room temperature, add water and extract the product into an organic solvent like dichloromethane. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product using silica gel column chromatography to isolate the desired compound. Further purification can be achieved by recrystallization or sublimation.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Application Focus: Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are exceptionally promising for high-efficiency OLEDs, particularly in demanding blue-light applications. They can function as hole transport materials (HTMs) or, more significantly, as host materials for phosphorescent or TADF emitters.

-

As Hole Transport Materials (HTMs): The electron-donating amine group helps align the material's HOMO level with the anode, reducing the energy barrier for hole injection. The rigid DBT core ensures good hole mobility. Dibenzothiophene-based HTMs have been shown to achieve hole mobilities on the order of 10⁻³ cm² V⁻¹ s⁻¹, a significant improvement over some standard materials. [3][4]* As Host Materials: This is a key application. For efficient blue OLEDs, the host material must have a high triplet energy (Eₜ) to prevent energy loss from the blue emitter. The DBT core provides this high Eₜ. Combining it with a donor moiety (like the 3-amino group) can create a bipolar host material capable of transporting both holes and electrons, leading to a more balanced charge recombination zone within the emissive layer and thus higher efficiency. [5][6][7]

Caption: Structure of a typical multi-layer OLED.

| Material System | Role | Max EQE (%) | Color (CIE) | Reference |

| Carbazole/DBT w. biphenyl linker | Host | 17.9 | Blue | [6] |

| Carbazole/DBT w. biphenyl linker | Host | 19.4 | Green | [6] |

| DBT-Phenanthroimidazole | Emitter | 7.08 | Deep-Blue (0.15, 0.06) | [8] |

| DBT-Phenanthroimidazole (sensitized) | Emitter | 27.3 | Phosphorescent | [8] |

Protocol 2: Fabrication and Testing of a Vacuum-Deposited OLED

-

Substrate Cleaning: Sequentially clean an Indium Tin Oxide (ITO)-coated glass substrate in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-Ozone for 15 minutes to improve the work function.

-

Layer Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

-

Hole Transport Layer (HTL): Deposit a 40 nm layer of the this compound derivative onto the ITO.

-

Emissive Layer (EML): Co-evaporate a host material and a phosphorescent or TADF dopant (e.g., 20 nm layer with 10% dopant concentration). The DBT derivative itself could also serve as the host.

-

Electron Transport Layer (ETL): Deposit a 30 nm layer of a standard electron-transporting material (e.g., TPBi).

-

Cathode: Sequentially deposit a thin (1 nm) layer of Lithium Fluoride (LiF) as an electron injection layer, followed by a 100 nm layer of Aluminum (Al).

-

Encapsulation: Encapsulate the device using a glass lid and UV-cured epoxy in a nitrogen-filled glovebox to prevent degradation from air and moisture.

-

Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode. Measure the electroluminescence spectrum and calculate the Commission Internationale de l'Éclairage (CIE) coordinates and External Quantum Efficiency (EQE).

Application Focus: Organic Field-Effect Transistors (OFETs)

The ordered molecular packing facilitated by the planar DBT core makes its derivatives excellent candidates for the active semiconductor layer in OFETs. [2]

-

Mechanism: In a p-type OFET, a negative gate voltage induces an accumulation of positive charge carriers (holes) at the interface between the dielectric and the organic semiconductor. The efficiency with which these holes can move from the source to the drain electrode is the charge carrier mobility (μ), a key performance metric.

-

Role of this compound: The amino group can be functionalized with solubilizing alkyl chains to enable solution-processing techniques while influencing the molecular packing and HOMO energy level for efficient charge injection from gold electrodes. The inherent stability of the DBT core contributes to robust device operation. [2]

DBT Derivative Mobility (μ) (cm² V⁻¹ s⁻¹) On/Off Ratio Reference 3,7-bis(5′-hexyl-thiophen-2′-yl)-DBT 7.7 x 10⁻² ~1 x 10⁷ [2] | V-KSP (cross-linked DBT core) | 2.72 x 10⁻³ | N/A | [3][4]|

Protocol 3: Fabrication and Characterization of a Bottom-Gate, Top-Contact OFET

-

Substrate: Use a heavily n-doped silicon wafer (acting as the gate electrode) with a 300 nm thermally grown silicon dioxide (SiO₂) layer (acting as the gate dielectric).

-

Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer of octadecyltrichlorosilane (OTS) to improve the crystallinity of the overlying organic film.

-

Semiconductor Deposition: Deposit a 50 nm thin film of the this compound derivative onto the OTS-treated substrate via either vacuum sublimation or spin-coating from a solution (e.g., in chloroform).

-

Annealing: Anneal the substrate at an optimized temperature (e.g., 120 °C) to improve film morphology and crystallinity.

-

Electrode Deposition: Through a shadow mask, thermally evaporate 50 nm gold source and drain electrodes onto the organic film. The channel length and width are defined by the mask.

-

Characterization: Place the OFET on a probe station in an inert atmosphere. Use a semiconductor parameter analyzer to measure the output (ID vs. VD) and transfer (ID vs. VG) characteristics. Calculate the charge carrier mobility in the saturation regime and the on/off current ratio.

Application Focus: Organic Photovoltaics (OPVs)

In OPVs, DBT-based materials are typically used as part of the electron-donor polymer or small molecule, blended with an electron-acceptor material in a bulk heterojunction (BHJ) architecture.

-

Mechanism: Light absorption creates an exciton (a bound electron-hole pair) in the donor material. The exciton diffuses to the donor-acceptor interface, where the electron is transferred to the acceptor's LUMO and the hole remains on the donor's HOMO. These separated charges are then transported to their respective electrodes, generating a current.

-